molecular formula C16H24N2O B11859791 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol

Cat. No.: B11859791
M. Wt: 260.37 g/mol
InChI Key: HPXRRLUYHHFCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . This compound, in particular, is characterized by the presence of a benzyl group, a methylpiperidine moiety, and an azetidin-3-ol core.

Preparation Methods

The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-6-methylpiperidine with an appropriate azetidinone precursor under specific reaction conditions . The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), to facilitate the formation of the azetidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol

InChI

InChI=1S/C16H24N2O/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3

InChI Key

HPXRRLUYHHFCGF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.